N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-21-11-17(14-25(21)18-5-6-19-20(12-18)29-10-9-28-19)23-22(27)24-8-7-15-3-1-2-4-16(15)13-24/h1-6,12,17H,7-11,13-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOMCGUPMYWPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, which is then reacted with various reagents to introduce the pyrrolidinone and dihydroisoquinoline carboxamide functionalities .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Carboxamide Derivatives
The compound shares structural homology with carboxamide derivatives such as N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (). Both feature a pyrrolidinone ring and carboxamide linkage, but the target compound’s dihydrobenzo dioxin group replaces the adamantyl substituent. This substitution may enhance lipophilicity and blood-brain barrier penetration, as benzo dioxin derivatives are known for improved pharmacokinetic profiles .
Pyrrolidine-Based Bioactive Molecules
Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () share the pyrrolidine scaffold but differ in functional groups. The target compound’s dihydroisoquinoline carboxamide may confer higher selectivity for aminergic receptors (e.g., serotonin or dopamine receptors) compared to the nitroaromatic groups in , which are often associated with kinase inhibition .
Ferroptosis-Inducing Agents
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Table 2: Comparative Bioactivity in Oncology
Research Findings and Insights
- Structural Optimization : The dihydrobenzo dioxin moiety in the target compound likely improves metabolic stability compared to simpler aryl groups in analogues (). Computational modeling using Multiwfn () could further elucidate electron-density distributions critical for binding .
- Therapeutic Potential: The compound’s hybrid structure may bridge gaps between natural product-inspired ferroptosis inducers () and synthetic kinase inhibitors (), offering dual mechanisms of action.
- Synthetic Challenges: Unlike the straightforward preparation of naphthyridine carboxamides (), the target compound’s stereochemical complexity (e.g., pyrrolidinone ring substitution) may require advanced asymmetric synthesis techniques.
Biological Activity
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound that exhibits various biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H28N2O4
- Molecular Weight : 404.54 g/mol
- CAS Number : 491833-29-5
Pharmacological Activities
The compound has been investigated for multiple biological activities, including:
1. Anticancer Activity
Studies have shown that derivatives of isoquinoline, including this compound, possess significant anticancer properties. For instance:
- Cell Viability : In vitro studies demonstrated that certain derivatives can inhibit the proliferation of cancer cells. For example, compounds derived from 3,4-dihydroisoquinoline showed IC50 values ranging from 11.4 μM to 455 μM against various cancer cell lines, indicating potent cytotoxic effects .
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| 6a-1 | 455 | Neuroblastoma |
| 5n | 11.4 | Leukemia |
| 3b | Not specified | Colon Cancer |
2. Neuroprotective Effects
Research indicates that some isoquinoline derivatives can protect neuronal cells from damage induced by stressors such as corticosterone. The compound demonstrated enhanced cell survival and proliferation in neuroprotective assays .
3. Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Isoquinoline derivatives have been associated with the inhibition of pro-inflammatory cytokines and pathways such as NF-kB .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics in cancer cells, leading to apoptosis .
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in cell survival and proliferation.
Case Studies
Several studies highlight the biological activity of related compounds:
Case Study 1: Neuroprotection
In a study examining neuroprotective effects on PC12 cells, a derivative exhibited a significant increase in cell viability following chronic exposure to stressors .
Case Study 2: Anticancer Activity
A series of dihydroisoquinoline derivatives were synthesized and evaluated for their anticancer properties against various cell lines. Compound 3b showed promising antiproliferative activity against camptothecin-resistant leukemia cells .
Q & A
Q. What are the optimal synthetic routes for this compound, and what yields can be expected under different catalytic conditions?
Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) or stepwise coupling. A validated approach involves:
- Ultrasonic-assisted synthesis : Reacting precursors (e.g., 3-methylisoxazol-5-amine, substituted aldehydes, and carboxamide derivatives) with Yb(OTf)₃ as a catalyst in ethanol under ultrasound (4 hours, room temperature), achieving ~66% yield .
- Thermal cyclization : Heating intermediates (e.g., N-aryl-3-oxobutanamides) in refluxing ethanol or butanol, monitored by TLC, with yields ranging from 61–66% after recrystallization . Key Data :
| Catalyst/Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Yb(OTf)₃, ultrasound | 66 | 95 | |
| Thermal reflux | 61–66 | >90 |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer: Prioritize 1H/13C NMR and high-resolution mass spectrometry (HRMS) . Critical spectral markers include:
- NMR :
Q. What solvent systems are recommended for maintaining stability during in vitro assays?
Methodological Answer: Use DMSO for stock solutions (≤10 mM, stored at -20°C) and dilute in PBS (pH 7.4) or cell culture media. Avoid aqueous buffers with pH >8.0, as the carboxamide group may hydrolyze . Stability assays show >90% integrity after 24 hours at 4°C .
Q. How should researchers design initial biological screening assays for this compound?
Methodological Answer: Prioritize kinase inhibition assays (e.g., EGFR, JAK2) and neurotransmitter receptor binding studies (e.g., serotonin 5-HT₂A) due to structural similarities to known inhibitors . Use:
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water (1:1). Purity >95% is achievable, confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational modeling predict binding affinities to neurological targets like serotonin receptors?
Methodological Answer: Use molecular docking (AutoDock Vina) and density functional theory (DFT) to model interactions with 5-HT₂A. Key steps:
- Docking : Align the dihydroisoquinoline moiety with the receptor’s hydrophobic pocket (PDB ID: 6A94).
- DFT : Calculate electrostatic potential surfaces to identify nucleophilic attack sites on the carboxamide group . Validation : Compare predicted ΔG values with experimental SPR (surface plasmon resonance) binding data .
Q. What experimental strategies resolve contradictions in reported biological activity across cell lines?
Methodological Answer: Discrepancies often arise from substituent-dependent activity modulation . Address this by:
Q. What in vivo pharmacokinetic parameters are critical for assessing therapeutic potential?
Methodological Answer: Focus on oral bioavailability and blood-brain barrier (BBB) penetration :
Q. How can researchers optimize the compound’s metabolic stability without compromising activity?
Methodological Answer: Modify metabolic soft spots identified via LC-MS/MS microsomal assays:
Q. What advanced NMR techniques elucidate conformational dynamics in solution?
Methodological Answer: Use NOESY and ROESY to study intramolecular interactions (e.g., dihydrobenzo[d][1,4]dioxin-pyrrolidinone stacking). Variable-temperature NMR (25–50°C) reveals flexibility in the dihydroisoquinoline carboxamide backbone .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
